4-Cyano-4'-methylbiphenyl

Descripción general

Descripción

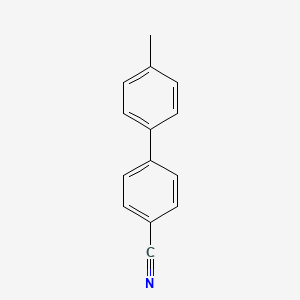

4-Cyano-4’-methylbiphenyl is an organic compound with the molecular formula C14H11N. It is a derivative of biphenyl, where a cyano group (-CN) is attached to one phenyl ring and a methyl group (-CH3) is attached to the other. This compound is known for its applications in various fields, including organic synthesis and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Cyano-4’-methylbiphenyl involves the Suzuki coupling reaction. This reaction typically uses chlorobenzonitrile and methylbenzeneboronic acid as starting materials. The reaction is catalyzed by polystyrene-triphenylphosphine supported palladium, and the solvent system is a mixture of ethanol and water in varying ratios . The reaction conditions involve heating the mixture to reflux, followed by purification through column chromatography .

Another method involves the Grignard reaction, where p-tolyl magnesium chloride is reacted with o-chlorobenzonitrile in the presence of manganese chloride as a catalyst. This method enhances the catalytic efficiency and is suitable for industrial production .

Análisis De Reacciones Químicas

Dehydration of Carboxamide to Nitrile

A critical reaction involves the conversion of 4'-methoxy-4-biphenyl carboxamide to 4-cyano-4'-methoxy-biphenyl using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in dimethylformamide (DMF). This method highlights the compound’s formation via dehydration, a reaction reversible under hydrolytic conditions .

Reaction Conditions

| Reagent/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Cyanuric chloride | DMF | 20°C, 20 hr | 72.5% |

Hydrolysis of Nitrile to Carboxylic Acid

While direct hydrolysis of 4-Cyano-4'-methylbiphenyl is not explicitly documented, analogous pathways for nitrile hydrolysis suggest feasibility. For instance, oxidation of acetylated intermediates (e.g., 4-acetyl-4'-methoxy-biphenyl) to carboxylic acids using KMnO₄ or CrO₃ under acidic conditions provides a template .

Oxidation Mechanism

-

Friedel-Crafts Acylation : Introduces acetyl groups to the biphenyl framework.

-

Oxidation : Converts acetyl to carboxylic acid via strong oxidizing agents.

Methyl Group Reactivity

The methyl group’s inertness limits direct reactivity, but oxidative pathways (e.g., using KMnO₄/H⁺) could theoretically yield 4-cyano-4'-carboxybiphenyl, though experimental validation is needed.

Cyano Group Reduction

Reduction of the cyano group to an amine (-NH₂) using LiAlH₄ or catalytic hydrogenation (H₂/Pd) is plausible, aligning with general nitrile reduction mechanisms.

Electrophilic Aromatic Substitution (EAS)

The methyl group’s electron-donating nature activates the attached ring for EAS (e.g., halogenation, nitration), while the cyano group’s electron-withdrawing effect directs substitutions to its meta position.

Potential EAS Reactions

| Reaction Type | Reagent | Position Selectivity | Expected Product |

|---|---|---|---|

| Halogenation | Br₂/FeBr₃ | Methyl ring (ortho/para) | Brominated methyl-biphenyl |

| Nitration | HNO₃/H₂SO₄ | Cyano ring (meta) | Nitro-substituted derivative |

Cross-Coupling Reactions

The biphenyl scaffold supports transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura), enabling further functionalization. For example, coupling with boronic acids could introduce substituents to enhance material or pharmaceutical utility.

Comparative Reactivity

Structural analogs demonstrate how substituent variations influence reactivity:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 4-Cyano-4'-methoxybiphenyl | Methoxy (-OCH₃) | Faster hydrolysis vs. methyl |

| 4-Cyano-4'-chlorobiphenyl | Chlorine (-Cl) | Enhanced electrophilic substitution resistance |

Aplicaciones Científicas De Investigación

4-Cyano-4’-methylbiphenyl has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the synthesis of antihypertensive drugs, such as losartan and valsartan.

Mecanismo De Acción

The mechanism of action of 4-Cyano-4’-methylbiphenyl depends on its application. In the context of its use as a pharmaceutical intermediate, the compound interacts with specific molecular targets and pathways to exert its effects. For example, in the synthesis of antihypertensive drugs, it contributes to the formation of molecules that inhibit angiotensin II receptors, thereby lowering blood pressure .

Comparación Con Compuestos Similares

4-Cyano-4’-methylbiphenyl can be compared with other similar compounds, such as:

4-Cyano-4’-ethylbiphenyl: Similar structure but with an ethyl group instead of a methyl group.

4-Cyano-4’-methoxybiphenyl: Contains a methoxy group (-OCH3) instead of a methyl group.

4-Cyano-4’-chlorobiphenyl: Has a chlorine atom instead of a methyl group.

These compounds share similar chemical properties but differ in their reactivity and applications. The presence of different substituents can significantly influence their chemical behavior and suitability for various applications .

Actividad Biológica

4-Cyano-4'-methylbiphenyl, with the molecular formula , is an organic compound that belongs to the biphenyl family. This compound features a cyano group (-CN) attached to one phenyl ring and a methyl group (-CH₃) on the other. It is recognized for its diverse applications in organic synthesis, material science, and medicinal chemistry.

- Molecular Weight : 209.24 g/mol

- Melting Point : Approximately 60-62°C

- Boiling Point : Approximately 320°C

- Solubility : Soluble in organic solvents such as ethanol and acetone.

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals, particularly antihypertensives. It acts by contributing to the formation of compounds that inhibit angiotensin II receptors, which are crucial in regulating blood pressure. This mechanism is significant in the development of drugs such as losartan and valsartan, which are used to treat hypertension and heart failure .

Case Studies and Research Findings

- Antihypertensive Drug Development : Research indicates that this compound serves as a precursor in synthesizing effective antihypertensive agents. For instance, studies involving losartan have highlighted the importance of this compound in forming active pharmaceutical ingredients (APIs) that modulate cardiovascular functions.

- Liquid Crystal Applications : In material science, this compound has been investigated for its properties in liquid crystal displays (LCDs). Its behavior in liquid crystal matrices has been analyzed using techniques like NMR spectroscopy to understand molecular interactions and orientational order, which are critical for optimizing display technologies .

- Synthetic Pathways : The compound can be synthesized through various methods including Suzuki coupling and Grignard reactions. These synthetic routes not only provide insights into its chemical reactivity but also highlight its utility as a building block for more complex molecules used in medicinal chemistry .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

4-(4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBWMVSMTSYUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068573 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50670-50-3 | |

| Record name | 4′-Methyl[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50670-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050670503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights can we gain about 4-cyano-4'-methylbiphenyl from its behavior in a liquid crystal environment?

A: Studying the behavior of 1CB in a liquid crystal matrix, like 5CB, allows researchers to probe its molecular properties. Analyzing the 2H-NMR spectra of these mixtures provides valuable information about the orientational order of 1CB []. This data, coupled with computational models, enables estimations of the molecular quadrupole moment tensor of 1CB, a key parameter in understanding its interactions with surrounding molecules and electric fields []. These insights contribute to a broader understanding of molecular behavior in anisotropic environments and the factors influencing liquid crystal properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.